molecular formula C18H16N2O4S2 B11096501 2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B11096501
M. Wt: 388.5 g/mol
InChI Key: HBKYOMQMVJWNTL-UHFFFAOYSA-N
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Description

2-({2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a benzothiazole moiety, an ethoxy group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of 6-ethoxy-1,3-benzothiazole. This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound undergoes acetylation using acetic anhydride to form the acetylated intermediate.

    Amidation: The final step involves the reaction of the acetylated intermediate with 2-aminobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies have shown that benzothiazole derivatives can interact with various biological targets, making them potential candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their therapeutic potential. Benzothiazole derivatives have been investigated for their ability to inhibit enzymes, modulate receptors, and interfere with cellular pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is likely to involve interactions with specific molecular targets. The benzothiazole moiety can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The ethoxy group and the benzoic acid derivative may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-1,3-benzothiazole: A simpler derivative lacking the sulfanyl and acetylamino groups.

    2-Aminobenzoic acid: A basic building block used in the synthesis of the target compound.

    Benzothiazole: The core structure present in the target compound.

Uniqueness

2-({2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of the benzothiazole moiety, the ethoxy group, and the benzoic acid derivative allows for versatile applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H16N2O4S2/c1-2-24-11-7-8-14-15(9-11)26-18(20-14)25-10-16(21)19-13-6-4-3-5-12(13)17(22)23/h3-9H,2,10H2,1H3,(H,19,21)(H,22,23)

InChI Key

HBKYOMQMVJWNTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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